5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid: is an organic compound with the molecular formula C12H9NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by oxidation and decarboxylation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications .
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .
Medicine: The compound and its derivatives have shown promise in the treatment of various diseases, including cancer, due to their ability to interact with biological targets .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other materials that require quinoline-based structures .
Mechanism of Action
The mechanism of action of 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- 4-Oxoquinoline-2-carboxylic acid
- 1,4-Dihydroquinoline-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C12H9NO3 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO3/c1-2-7-4-3-5-8-11(7)10(14)6-9(13-8)12(15)16/h2-6H,1H2,(H,13,14)(H,15,16) |
InChI Key |
BMUREODPDBYHSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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